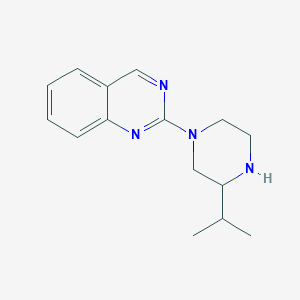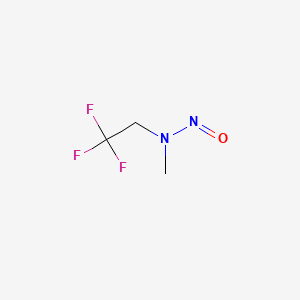
(2-Amino-1,3-thiazol-4-yl)-cyclopropylmethanone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2-Amino-1,3-thiazol-4-yl)-cyclopropylmethanone is a chemical compound belonging to the thiazole family, which are heterocyclic compounds containing both sulfur and nitrogen atoms within a five-membered ring structure. Thiazoles are known for their diverse biological activities and are widely used in medicinal chemistry for developing drugs with various therapeutic properties.
Synthetic Routes and Reaction Conditions:
Hantzsch Thiazole Synthesis: This classical method involves the reaction of α-haloketones with thiourea to form thiazoles. In this case, cyclopropylmethanone can be halogenated to form the corresponding α-haloketone, which then reacts with thiourea to yield this compound.
Condensation Reactions: Another approach involves the condensation of cyclopropylmethanone with thioamides, followed by cyclization under acidic conditions to form the thiazole ring.
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and scalability.
Types of Reactions:
Oxidation: The thiazole ring can undergo oxidation to form various oxidized derivatives, such as sulfoxides and sulfones.
Reduction: Reduction reactions can convert the thiazole ring into thiol derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the thiazole ring, leading to a variety of substituted thiazoles.
Common Reagents and Conditions:
Oxidation: Oxidizing agents like hydrogen peroxide or m-CPBA (meta-chloroperoxybenzoic acid) are commonly used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Electrophilic substitution often uses Lewis acids like aluminum chloride (AlCl3), while nucleophilic substitution may involve strong nucleophiles like ammonia or amines.
Major Products Formed:
Oxidation Products: Thiazole sulfoxides and sulfones.
Reduction Products: Thiazole thiols.
Substitution Products: Various substituted thiazoles depending on the substituent used.
科学研究应用
(2-Amino-1,3-thiazol-4-yl)-cyclopropylmethanone has found applications in various fields of scientific research:
Chemistry: It serves as a building block for synthesizing more complex heterocyclic compounds.
Biology: Thiazole derivatives are known for their antimicrobial, antifungal, and antiviral properties, making them valuable in biological studies.
Medicine: Thiazole compounds are used in the development of drugs for treating various diseases, including cancer, diabetes, and infectious diseases.
Industry: Thiazoles are used in the production of dyes, pesticides, and other industrial chemicals.
作用机制
The mechanism by which (2-Amino-1,3-thiazol-4-yl)-cyclopropylmethanone exerts its effects depends on its specific application. For example, in antimicrobial applications, the compound may inhibit bacterial cell wall synthesis or disrupt microbial enzymes. The molecular targets and pathways involved can vary, but often include interactions with key enzymes or receptors in the pathogen.
相似化合物的比较
2-Aminothiazole: A simpler thiazole derivative with similar biological activities.
Thiazole-4-carboxylic Acid: Another thiazole derivative used in drug synthesis.
Thiazolidinediones: A class of drugs used in diabetes treatment, structurally related to thiazoles.
Uniqueness: (2-Amino-1,3-thiazol-4-yl)-cyclopropylmethanone is unique due to its cyclopropyl group, which can impart different chemical and biological properties compared to other thiazole derivatives. This structural feature may enhance its binding affinity to biological targets and improve its pharmacological profile.
属性
分子式 |
C7H8N2OS |
|---|---|
分子量 |
168.22 g/mol |
IUPAC 名称 |
(2-amino-1,3-thiazol-4-yl)-cyclopropylmethanone |
InChI |
InChI=1S/C7H8N2OS/c8-7-9-5(3-11-7)6(10)4-1-2-4/h3-4H,1-2H2,(H2,8,9) |
InChI 键 |
XAKRTDDVVPGXFL-UHFFFAOYSA-N |
规范 SMILES |
C1CC1C(=O)C2=CSC(=N2)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![propan-2-yl N-[2-[(4-amino-2,5-dimethylphenyl)methyl]-1,3-thiazol-4-yl]carbamate](/img/structure/B15359368.png)
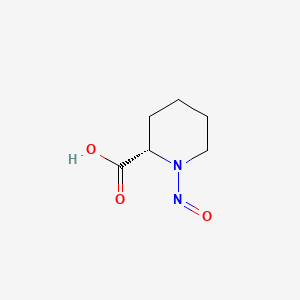
![4-chloro-5,6-dimethyl-2-phenyl-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B15359387.png)

![3-Hydroxymethyl-2-methylimidazo[5,1-b]thiazole](/img/structure/B15359403.png)
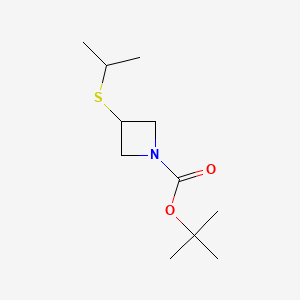

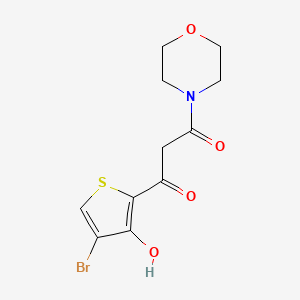


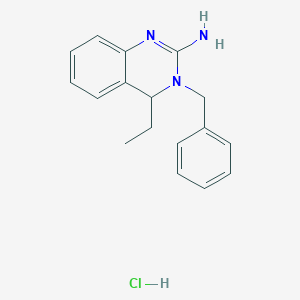
![tert-butyl (3S,6R)-3-{[(benzyloxy)carbonyl]amino}-6-hydroxyazepane-1-carboxylate](/img/structure/B15359436.png)
